molecular formula C14H13BrN2O2 B5559477 5-bromo-N-(2-ethoxyphenyl)nicotinamide

5-bromo-N-(2-ethoxyphenyl)nicotinamide

Cat. No. B5559477
M. Wt: 321.17 g/mol
InChI Key: IYLHVDURDORWQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those similar to 5-Bromo-N-(2-ethoxyphenyl)nicotinamide, typically involves a series of steps starting from nicotinic acid or its analogs. For example, the synthesis of 5-bromo-nicotinonitrile, a related compound, starts from 5-bromo-nicotinic acid, which is then chlorinated and reacted with ammonium aqueous to yield 5-bromo-nicotinamide. This is followed by a reflux reaction with POCl3 to produce the nitrile derivative (Chen Qi-fan, 2010).

Molecular Structure Analysis

Molecular structure analysis of nicotinamide derivatives reveals their non-planar nature with distinct dihedral angles, contributing to their unique chemical behavior. For instance, the molecule of a related nicotinonitrile derivative shows non-planarity with specific dihedral angles between the central pyridine ring and adjacent phenyl rings, which affects its reactivity and interactions (S. Chantrapromma et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 5-bromo-N-(2-ethoxyphenyl)nicotinamide derivatives can be influenced by substitutions on the nicotinamide ring. For example, reactions involving bromo-nicotinonitrile derivatives can lead to the formation of compounds with varying affinities for receptors, indicating the impact of structural modifications on biological activity (Y. Hirokawa et al., 1998).

Scientific Research Applications

Antiprotozoal Activity

Compounds similar to 5-bromo-N-(2-ethoxyphenyl)nicotinamide have been synthesized and evaluated for their antiprotozoal activity. A study by Ismail et al. (2003) demonstrated that certain compounds, through their synthesis involving selective bromination and coupling processes, exhibited significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, which cause diseases like sleeping sickness and malaria (Ismail et al., 2003).

Binding Affinity for Receptors

Derivatives of nicotinamides, including those with bromine substituents, have been studied for their binding to receptors like 5-HT3 and dopamine D2. Hirokawa et al. (1998) synthesized N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives and found potent affinities for these receptors, suggesting potential applications in neurological and psychiatric disorders (Hirokawa, Yoshida, & Kato, 1998).

Herbicidal Activity

In the field of agriculture, certain nicotinamide derivatives have shown promising herbicidal activities. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid and reported excellent herbicidal activity against certain weeds, opening new avenues for natural-product-based herbicides (Yu et al., 2021).

Apoptosis Induction in Cancer Cells

Research by Audrito et al. (2011) revealed that nicotinamide can block proliferation and induce apoptosis in chronic lymphocytic leukemia cells. This effect is mediated through the activation of the p53/miR-34a/SIRT1 tumor suppressor network, especially in cells with wild-type p53. This finding highlights nicotinamide's potential as a therapeutic agent in cancer treatment (Audrito et al., 2011).

Impact on Stem Cell Survival and Differentiation

In stem cell research, nicotinamide has been shown to promote cell survival and differentiation. Meng et al. (2018) discovered that nicotinamide enhances the survival and differentiation of human pluripotent stem cells by inhibiting kinase activity, which has significant implications for stem cell-based therapies (Meng et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-2-19-13-6-4-3-5-12(13)17-14(18)10-7-11(15)9-16-8-10/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLHVDURDORWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide

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